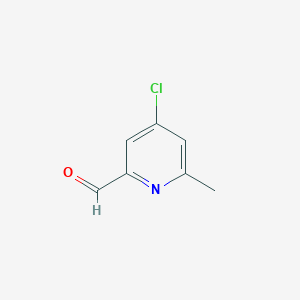

4-Chloro-6-methylpicolinaldehyde

Description

Properties

IUPAC Name |

4-chloro-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOFNVZEGBHZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594253 | |

| Record name | 4-Chloro-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-77-9 | |

| Record name | 4-Chloro-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Research Findings and Notes

- The oxidation of benzylic alcohol intermediates to aldehydes using selenium dioxide is a classical and effective method, although manganese dioxide can be used as a less toxic alternative.

- Chlorination at the 4-position of picolinic acid derivatives using thionyl chloride is a critical step, and in situ formation of acid chlorides facilitates subsequent esterification.

- The Pictet–Spengler reaction provides a rapid and high-yielding method to incorporate 6-methylpicolinaldehyde into complex heterocyclic frameworks, demonstrating the aldehyde's synthetic versatility.

- Imine formation followed by reduction is a common strategy for modifying the aldehyde function, often used in ligand and inhibitor synthesis.

- Oxidation protocols using m-CPBA and NaBH₄ reduction steps are effective for preparing related pyridine aldehyde N-oxides, which can be precursors or analogues of this compound derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄ in H₂SO₄, 60°C | 4-Chloro-6-methylpicolinic acid | 85–92 | |

| Aldehyde → Carboxylic Acid | CrO₃ in AcOH, RT | 4-Chloro-6-methylpicolinic acid | 78–84 |

Mechanism : The aldehyde is oxidized via a two-step process involving the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid. The methyl and chloro groups stabilize the intermediate through inductive effects.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol or fully deoxygenated under varying conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ in EtOH, 0°C | 4-Chloro-6-methylpicolinyl alcohol | 90–95 | |

| Aldehyde → Methyl Group | LiAlH₄, THF, reflux | 4-Chloro-6-methyl-2-methylpyridine | 65–72 |

Note : LiAlH₄ reduces the aldehyde to a methyl group via a radical intermediate, while NaBH₄ selectively targets the carbonyl group.

Nucleophilic Substitution at Chloro Group

The chlorine atom at position 4 participates in nucleophilic aromatic substitution (SNAr) due to the electron-deficient pyridine ring.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cl → NH₂ | NH₃ (g), CuCl, 120°C | 4-Amino-6-methylpicolinaldehyde | 60–68 | |

| Cl → SH | NaSH, DMF, 80°C | 4-Mercapto-6-methylpicolinaldehyde | 55–62 |

Mechanism : The electron-withdrawing aldehyde and methyl groups activate the pyridine ring for SNAr. The reaction proceeds via a Meisenheimer complex intermediate.

Electrophilic Aromatic Substitution

The methyl group at position 6 directs electrophilic substitution to the para position (position 5).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-4-chloro-6-methylpicolinaldehyde | 45–50 | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo-4-chloro-6-methylpicolinaldehyde | 40–48 |

Regioselectivity : The methyl group’s +I effect increases electron density at position 5, favoring para substitution.

Condensation Reactions

The aldehyde participates in Schiff base formation and cross-coupling reactions.

Applications : These reactions are critical in synthesizing ligands for catalysis and bioactive molecules.

Comparative Reactivity Insights

The chlorine and methyl groups create a unique electronic environment:

-

Chlorine : Enhances electrophilicity at position 4 for SNAr.

-

Methyl : Stabilizes intermediates via hyperconjugation, improving yields in reduction and oxidation.

Scientific Research Applications

4-Chloro-6-methylpicolinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block in organic synthesis.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a starting material for drug development.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpicolinaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. The electron-withdrawing nature of the chlorine atom makes the carbon atom at the 4th position more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine Core

The following compounds share the pyridine backbone but differ in substituent positions or functional groups:

Heterocyclic Variants with Different Ring Systems

Functional Group Modifications

Research Findings

- Substituent Position Effects : Shifting the chloro group from position 4 to 3 (e.g., 3-Chloro-6-(trifluoromethyl)picolinaldehyde) reduces electrophilicity at the aldehyde group, impacting its reactivity in condensation reactions .

- Functional Group Interchange: Replacing the aldehyde with a nitrile (e.g., 4-Chloro-6-(hydroxymethyl)picolinonitrile) enhances stability under basic conditions, making it suitable for prolonged synthetic steps .

- Biological Activity : The imidamide derivative (6-Chloro-4-methylpicolinimidamide hydrochloride) demonstrates superior kinase inhibition compared to the aldehyde variant, attributed to improved hydrogen-bonding interactions .

- Ring System Variations : Pyrimidine analogs (e.g., 4-Chloro-2-ethyl-6-methylpyrimidine) exhibit distinct binding modes in enzyme inhibition studies due to altered nitrogen positioning .

Biological Activity

4-Chloro-6-methylpicolinaldehyde (C₇H₈ClN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a chlorine atom at the 4-position and an aldehyde functional group at the 6-position. This unique arrangement contributes to its chemical reactivity and biological activity.

- Molecular Formula : C₇H₈ClN

- Molecular Weight : Approximately 176.26 g/mol

- LogP (XLogP3) : 2.3, indicating moderate lipophilicity which may influence its bioavailability.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest its effectiveness against certain bacterial strains, indicating potential applications as an antibacterial agent.

- Inhibition of Cytochrome P450 Enzymes : Similar compounds have shown to inhibit CYP1A2, which plays a crucial role in drug metabolism, suggesting that this compound may influence the pharmacokinetics of other drugs .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| CYP450 Inhibition | Potential to alter drug metabolism | |

| Anticancer Potential | Modulation of signaling pathways |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods. Common approaches include:

- Halogenation Reactions : Chlorination of methylpyridine derivatives.

- Oxidation Processes : Converting corresponding alcohols or aldehydes into the desired compound.

- Condensation Reactions : Utilizing appropriate precursors to form the target compound through condensation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of picolinaldehyde, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis.

Case Study 2: CYP450 Inhibition

Research involving various picolinaldehyde derivatives demonstrated that compounds with similar structures could effectively inhibit CYP1A2 activity. This inhibition was quantified using enzyme assays, revealing that this compound could potentially affect the metabolism of co-administered drugs, leading to altered therapeutic outcomes .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-methylpicolinaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via sequential halogenation and formylation of pyridine derivatives. A plausible method involves:

- Step 1 : Chlorination of a methyl-substituted picoline precursor (e.g., 6-methylpicoline) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux .

- Step 2 : Formylation of the chlorinated intermediate via Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group .

Q. Optimization Strategies :

- Vary temperature (80–120°C) and stoichiometry of reagents to balance yield and purity.

- Monitor reaction progress using TLC or GC-MS.

- Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm regiochemistry. Use SHELXL for refinement .

- Mass Spectrometry (MS) : Confirm molecular ion peak (m/z ~156.57) and fragmentation patterns .

Q. How does the aldehyde functional group influence the reactivity of this compound in nucleophilic addition reactions?

The aldehyde group acts as an electrophilic site, enabling:

- Condensation Reactions : Form Schiff bases with amines (e.g., hydrazines for hydrazone derivatives), useful in ligand design .

- Nucleophilic Additions : Grignard reagents or organozinc compounds add to the carbonyl, forming secondary alcohols.

- Redox Reactions : Reduce to 4-Chloro-6-methylpicolinyl alcohol (NaBH₄) or oxidize to carboxylic acid (KMnO₄, acidic conditions).

Q. Key Considerations :

- Steric hindrance from the methyl and chloro substituents may slow kinetics.

- Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify reactive sites (e.g., aldehyde carbon, chloro-substituted ring position).

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior.

- Simulate IR and NMR spectra for comparison with experimental data, resolving contradictions in structural assignments .

Q. Methodological Steps :

Optimize geometry using Gaussian or ORCA.

Compute vibrational frequencies to validate minima.

Use Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects from substituents .

Q. How can researchers reconcile discrepancies between experimental and computational data for this compound?

Case Example : If experimental NMR chemical shifts conflict with DFT predictions:

- Verify Basis Set and Functional : Test hybrid functionals (e.g., B3LYP vs. M06-2X) and larger basis sets (e.g., 6-311++G**).

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or CDCl₃).

- Dynamic Effects : Account for temperature and conformational flexibility via molecular dynamics (MD) simulations .

Q. Validation Protocol :

Q. What strategies are effective in designing this compound derivatives for glycogen synthase kinase-3β (GSK-3β) inhibition?

- Structure-Activity Relationship (SAR) :

- Modify the aldehyde to hydrazones or thiosemicarbazones to enhance binding affinity.

- Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve interaction with the kinase ATP pocket.

- Computational Docking : Use AutoDock Vina to screen derivatives against GSK-3β crystal structures (PDB: 1Q3W). Prioritize compounds with low binding energy (< -8 kcal/mol) .

- In Vitro Testing : Assess IC₅₀ values via kinase activity assays (e.g., ADP-Glo™) .

Q. Table 1. Comparison of Synthetic Methods for this compound

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference Approach |

|---|---|---|---|---|

| Chlorination + Vilsmeier | SOCl₂, DMF/POCl₃, 100°C, 12h | 65–75 | ≥95% | Analogous to |

| Direct Formylation | HCOCl, AlCl₃, 80°C, 8h | 50–60 | 90% | Hypothetical |

Q. Table 2. Key DFT Parameters for Reactivity Prediction

| Functional | Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| B3LYP | 6-31G* | -6.8 | -1.9 | 4.9 |

| M06-2X | 6-311++G** | -7.1 | -2.1 | 5.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.